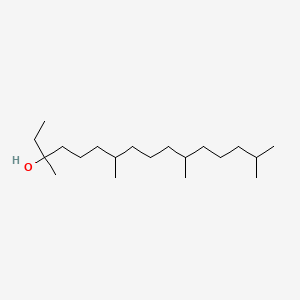

3,7,11,15-Tetramethylhexadecan-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

85761-30-4 |

|---|---|

Molecular Formula |

C20H42O |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

3,7,11,15-tetramethylhexadecan-3-ol |

InChI |

InChI=1S/C20H42O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h17-19,21H,7-16H2,1-6H3 |

InChI Key |

CVPIIXFZNPKANT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 1H, 13C, COSY, HMBC)

No published 1H, 13C, or two-dimensional (COSY, HMBC) NMR spectra for 3,7,11,15-tetramethylhexadecan-3-ol were found. This type of data is fundamental for mapping the precise connectivity of atoms within the molecule, and its absence prevents a detailed discussion of its structural confirmation by this method. While spectral data for related isomers are available, they cannot be used to accurately represent the specific chemical shifts and coupling constants for this compound. chemicalbook.com

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₂₀H₄₂O | nih.gov |

| Molecular Weight | 298.5 g/mol | nih.gov |

| InChIKey | CVPIIXFZNPKANT-UHFFFAOYSA-N | nih.gov |

| CAS Number | 85761-30-4 | nih.gov |

Synthetic Strategies and Chemical Derivatization of 3,7,11,15 Tetramethylhexadecan 3 Ol

Laboratory and Industrial Synthetic Routes

The construction of the C20 skeleton of 3,7,11,15-tetramethylhexadecan-3-ol is rooted in methods for assembling isoprenoid chains. Key strategies involve the stepwise addition of carbon units to a foundational skeleton, followed by functional group manipulations.

A primary and efficient route to this compound involves a two-step sequence starting from a C18 ketone precursor, hexahydrofarnesylacetone (also known as phyton). This method is advantageous as it utilizes a readily available intermediate from the synthesis of other isoprenoids.

The process consists of:

Alkylation (Ethynylation): Hexahydrofarnesylacetone is treated with acetylene (B1199291) in an ethynylation reaction. This nucleophilic addition of an acetylide anion to the ketone's carbonyl group creates the C20 carbon skeleton and introduces the hydroxyl group at the C-3 position, yielding the key intermediate 3,7,11,15-tetramethyl-1-hexadecyn-3-ol (dehydroisophytol). wikipedia.org

Reduction (Hydrogenation): The resulting alkynyl alcohol (dehydroisophytol) is then subjected to a complete reduction of the carbon-carbon triple bond. This is typically achieved through catalytic hydrogenation, for instance, using a palladium catalyst, which saturates the alkyne to an alkane, yielding the final product, this compound. This hydrogenation step is analogous to the methods used to saturate the double bond in phytol (B49457) to produce phytanic acid. nih.gov

Table 1: Synthesis via Alkylation and Reduction

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | Hexahydrofarnesylacetone | Acetylene (C₂H₂) | 3,7,11,15-Tetramethyl-1-hexadecyn-3-ol | Ethynylation |

| 2 | 3,7,11,15-Tetramethyl-1-hexadecyn-3-ol | Hydrogen (H₂), Palladium Catalyst | This compound | Catalytic Hydrogenation |

On an industrial scale, the synthesis of the C20 isoprenoid backbone does not start from a large precursor but is built up from smaller, readily available molecules. These multi-step syntheses are designed for large-scale production and are exemplified by the Roche process for isophytol (B1199701), a structural analog. guidechem.com

The general strategy involves the sequential assembly of isoprene (B109036) units using building blocks like acetone (B3395972) and acetylene. wikipedia.orgwikipedia.org Key stages in this type of synthesis include:

Initial condensation of acetone and acetylene to form 2-methyl-3-butyn-2-ol.

Partial hydrogenation to yield 2-methylbut-3-en-2-ol.

Chain extension reactions, for example, with diketene or 2-methoxypropene, to generate intermediates such as 6-methyl-5-hepten-2-on. wikipedia.org

Repetition of these chain extension sequences to build up the carbon chain through intermediates like geranylacetone and farnesylacetone, eventually leading to the C18 hexahydrofarnesylacetone precursor. guidechem.com

This bottom-up approach allows for the large-scale production of the necessary carbon skeleton, which can then be converted to the target tertiary alcohol as described in the alkylation/reduction methodology.

Stereoselective Synthesis and Diastereoisomer Resolution

The structure of this compound contains three stereocenters at positions C3, C7, and C11. Consequently, non-stereoselective synthesis produces a mixture of multiple diastereoisomers. The separation of these isomers or the selective synthesis of a single isomer presents a significant chemical challenge due to the steric hindrance around the tertiary alcohol group and the structural similarity of the isomers.

While specific methods for this exact molecule are not widely documented, established strategies for the resolution of chiral tertiary alcohols are applicable:

Kinetic Resolution: This technique involves reacting the racemic mixture of the alcohol with a chiral catalyst or reagent that reacts faster with one enantiomer (or diastereomer) than the other. Acylative kinetic resolution, using chiral catalysts and an acylating agent, can be used to separate the isomers by converting one into an easily separable ester. nih.gov

Dynamic Kinetic Resolution (DKR): DKR is a more advanced method that combines the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows, in theory, for the conversion of the entire racemic mixture into a single desired enantiomer, achieving yields greater than the 50% limit of standard kinetic resolution. Lipases combined with metal catalysts have been successfully used for the DKR of tertiary alcohols, including propargylic alcohols similar to the dehydroisophytol intermediate. mdpi.com

Diastereomer Separation: The diastereomers of this compound, having different physical properties, can potentially be separated using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), although this can be challenging on a large scale.

Preparation of Structural Analogs and Precursors

The synthesis of unsaturated analogs and reactive intermediates of this compound is crucial, as these compounds serve as both valuable chemicals in their own right and as precursors for further chemical transformations.

The synthetic pathway originating from hexahydrofarnesylacetone provides direct access to important unsaturated analogs.

Alkyne Analog (3,7,11,15-Tetramethyl-1-hexadecyn-3-ol): As previously described, the ethynylation of hexahydrofarnesylacetone directly yields the terminal alkyne 3,7,11,15-tetramethyl-1-hexadecyn-3-ol, also known as dehydroisophytol. wikipedia.orgcymitquimica.com This compound is a stable intermediate that can be isolated before further reduction. nih.gov

Alkene Analog (3,7,11,15-Tetramethyl-1-hexadecen-3-ol): The alkene analog, commonly known as isophytol, is a significant industrial chemical. wikipedia.org It is prepared by the selective reduction of the alkyne analog, dehydroisophytol. This is achieved through partial hydrogenation using a poisoned catalyst, such as a Lindlar catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline), which stops the reduction at the alkene stage. scispace.com

Table 2: Synthesis of Unsaturated Analogs

| Target Analog | Starting Material | Reagent(s) | Reaction Type |

| Alkyne | Hexahydrofarnesylacetone | Acetylene (C₂H₂) | Ethynylation |

| Alkene | 3,7,11,15-Tetramethyl-1-hexadecyn-3-ol | H₂, Lindlar Catalyst | Partial Hydrogenation |

Epoxides are versatile synthetic intermediates due to the reactivity of the strained three-membered ring. An epoxide derivative of the this compound scaffold can be synthesized from its alkene analog, isophytol.

The formation of 1,2-epoxy-3,7,11,15-tetramethylhexadecan-3-ol can be achieved through the epoxidation of 3,7,11,15-tetramethyl-1-hexadecen-3-ol (isophytol). This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The peroxy acid delivers an oxygen atom across the double bond of the isophytol molecule to form the epoxide ring.

While direct synthesis of this specific epoxy alcohol is a standard laboratory procedure, it is noteworthy that related epoxide structures have been isolated from natural sources. For instance, nih.govchinesechemsoc.org-epoxide-3,7,11,15-tetramethyl-hexadecan-1-ol has been identified in green seaweeds, demonstrating that such functionalities can be found within this class of natural products. core.ac.uk

Chemical Transformations and Reaction Mechanisms

The chemical behavior of this compound is largely governed by the tertiary nature of its hydroxyl group, which influences the pathways of oxidation, reduction, and substitution reactions.

Oxidation Reactions (e.g., to Ketones, Carboxylic Acids)

Tertiary alcohols, such as this compound, are characteristically resistant to oxidation under standard conditions. This resilience stems from the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group (the α-carbon). Typical oxidizing agents, including chromic acid (H₂CrO₄) and potassium permanganate (B83412) (KMnO₄), require the presence of an α-hydrogen to facilitate the formation of a carbonyl group.

Consequently, any attempt to oxidize this compound to a ketone or a carboxylic acid would necessitate harsh reaction conditions that lead to the cleavage of carbon-carbon bonds, resulting in the degradation of the carbon skeleton rather than a simple conversion of the functional group.

Table 1: Oxidation of this compound

| Oxidizing Agent | Expected Product | Reaction Conditions | Observations |

|---|---|---|---|

| Chromic Acid (H₂CrO₄) | No reaction (degradation under forcing conditions) | Standard | Resistant to oxidation |

Reduction Reactions (e.g., to Alkenes, Alkanes)

The reduction of this compound can proceed through two primary pathways: dehydration to form alkenes or a two-step conversion to the corresponding alkane.

Dehydration to Alkenes: Acid-catalyzed dehydration is a prominent reaction for tertiary alcohols. The mechanism involves the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form a good leaving group (water). The departure of water results in the formation of a stable tertiary carbocation at the C3 position. Subsequent deprotonation of an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) yields a mixture of isomeric alkenes.

Due to the structure of this compound, deprotonation can occur from the methyl group at C3 or the methylene group at C4, leading to the formation of 3,7,11,15-tetramethylhexadec-2-ene and 3,7,11,15-tetramethylhexadec-3-ene, respectively. According to Zaitsev's rule, the more substituted alkene (3,7,11,15-tetramethylhexadec-3-ene) is generally the major product.

Reduction to Alkanes: Direct reduction of the hydroxyl group to a hydrogen atom is not a facile process. A common and effective method involves a two-step sequence. First, the hydroxyl group is converted into a better leaving group, such as a tosylate ester, by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is then reduced to the alkane, 3,7,11,15-tetramethylhexadecane, using a strong nucleophilic hydride reagent like lithium aluminum hydride (LiAlH₄).

Table 2: Reduction Reactions of this compound

| Reagents | Product(s) | Reaction Type | Key Intermediates |

|---|---|---|---|

| H₂SO₄ or H₃PO₄, heat | 3,7,11,15-Tetramethylhexadec-2-ene and 3,7,11,15-Tetramethylhexadec-3-ene | Dehydration (E1) | Tertiary carbocation |

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be replaced by a nucleophile through a substitution reaction. Given its tertiary nature, the reaction proceeds via a unimolecular nucleophilic substitution (Sₙ1) mechanism.

When treated with a strong hydrohalic acid such as hydrobromic acid (HBr) or hydrochloric acid (HCl), the hydroxyl group is first protonated to form a good leaving group (water). The departure of water generates a stable tertiary carbocation. This carbocation is then attacked by the halide ion (Br⁻ or Cl⁻) to yield the corresponding tertiary alkyl halide, 3-bromo-3,7,11,15-tetramethylhexadecane or 3-chloro-3,7,11,15-tetramethylhexadecane.

Another common reagent for this transformation is thionyl chloride (SOCl₂), often used with a base like pyridine. This reaction also proceeds through a mechanism that involves the formation of a chlorosulfite intermediate, which then decomposes to the alkyl chloride, sulfur dioxide, and hydrogen chloride.

Table 3: Substitution Reactions of this compound

| Reagent | Product | Mechanism | Key Features |

|---|---|---|---|

| HBr | 3-Bromo-3,7,11,15-tetramethylhexadecane | Sₙ1 | Formation of a stable tertiary carbocation |

| HCl | 3-Chloro-3,7,11,15-tetramethylhexadecane | Sₙ1 | Formation of a stable tertiary carbocation |

Catalytic Hydrogenation Studies

Catalytic hydrogenation is a process typically employed to reduce unsaturated functional groups, such as alkenes, alkynes, and carbonyls, to their saturated counterparts. It is generally not effective for the direct reduction of alcohols.

In the context of this compound, subjecting it to catalytic hydrogenation conditions, particularly at elevated temperatures and in the presence of certain metal catalysts like copper, is more likely to induce dehydration rather than hydrogenation of the C-O bond. The heated catalyst surface can facilitate the elimination of a water molecule, leading to the formation of the corresponding alkenes, 3,7,11,15-tetramethylhexadec-2-ene and 3,7,11,15-tetramethylhexadec-3-ene.

Furthermore, under more severe conditions, such as those used in catalytic cracking, the long hydrocarbon chain of this compound can be broken down into smaller, more volatile hydrocarbon fragments. This process involves the cleavage of C-C bonds and is not a selective transformation of the alcohol functional group.

Table 4: Behavior of this compound under Catalytic Conditions

| Catalyst | Conditions | Primary Outcome | Notes |

|---|---|---|---|

| Copper (Cu) | High temperature | Dehydration to alkenes | The catalyst facilitates the elimination of water. |

Advanced Analytical Techniques for 3,7,11,15 Tetramethylhexadecan 3 Ol Characterization

High-Resolution NMR Spectroscopy for Configurational and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like 3,7,11,15-tetramethylhexadecan-3-ol. It provides unparalleled insight into the connectivity of atoms and their spatial relationships, which is crucial for determining both the configuration and conformation of this flexible molecule.

Advanced NMR methods, such as J-based configurational analysis (JBCA), are instrumental in defining the relative stereochemistry of chiral centers. nih.gov This method utilizes the measurement of homo- and heteronuclear coupling constants (J-values) to deduce the dihedral angles between adjacent protons and between protons and carbons, thereby establishing the threo or erythro relationship of substituents along the carbon chain. nih.gov For complex molecules with multiple stereocenters and significant conformational flexibility, a comprehensive analysis of coupling constants, in conjunction with Nuclear Overhauser Effect (NOE) data, allows for the determination of the most stable conformations in solution. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, in particular, can reveal through-space proximities between protons, which helps in piecing together the three-dimensional structure. mdpi.com

Mass Spectrometry Approaches for Elucidating Fragmentation Pathways and Trace Analysis (e.g., GC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful tool for the analysis of this compound, offering high sensitivity for trace analysis and providing structural information through fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it is particularly effective for the analysis of volatile and semi-volatile compounds.

In GC-MS analysis, the electron ionization (EI) mass spectrum of the parent molecule or its derivatives reveals characteristic fragment ions. The fragmentation pathways are influenced by the positions of the methyl branches and the hydroxyl group along the hexadecane (B31444) chain. Common fragmentation patterns for long-chain alcohols often involve the loss of water and successive cleavages of the carbon-carbon bonds. The NIST Chemistry WebBook provides mass spectral data for related isomers, such as 3,7,11,15-tetramethylhexadecan-1-ol, which can serve as a reference for identifying key fragment ions. nist.govnih.gov

Electrospray ionization mass spectrometry (ESI-MS) is another valuable technique, especially for less volatile compounds or for analyses requiring softer ionization methods. While less common for non-polar alcohols, derivatization can be employed to enhance ionization efficiency. ESI-MS is often coupled with liquid chromatography for the analysis of complex mixtures.

The combination of chromatographic retention data and mass spectral information allows for the confident identification and quantification of this compound, even in complex biological or environmental samples.

Advanced Chromatographic Separations (e.g., Supercritical Fluid Chromatography (SFC))

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of complex mixtures, including lipids and other hydrophobic compounds like this compound. mdpi.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, offering advantages of both gas and liquid chromatography. mdpi.com

The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to traditional High-Performance Liquid Chromatography (HPLC). mdpi.com For the separation of non-polar compounds, SFC is often performed in a normal-phase mode using polar stationary phases. mdpi.com The polarity of the mobile phase can be fine-tuned by adding a polar modifier, such as methanol, which allows for the effective separation of isomers and closely related compounds. researchgate.net

Modern SFC systems, such as the Waters ACQUITY UPC2 and the Agilent 1260 Infinity Hybrid UHPLC/SFC, provide advanced capabilities for method development and high-throughput analysis. mdpi.com The coupling of SFC with mass spectrometry (SFC-MS) further enhances its analytical power, enabling the separation and sensitive detection of individual components in complex samples. researchgate.netmassbank.eu This makes SFC a valuable tool for the analysis of natural product extracts and other complex matrices where this compound might be present. researchgate.net

Thin-Layer Chromatography (TLC) Applications in Research

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique that finds broad application in the analysis of plant extracts and other natural products. nih.gov It is particularly useful for the rapid screening of samples, monitoring the progress of chemical reactions, and for the preliminary separation and identification of compounds. nih.gov

In the context of this compound, TLC can be used to quickly assess the presence of this and other lipophilic compounds in a sample. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a mobile phase with a suitable polarity, it is possible to separate compounds based on their differential partitioning between the two phases. nih.gov Visualization of the separated compounds can be achieved using a variety of methods, including UV light (if the compounds are UV-active) or by staining with a general-purpose reagent such as potassium permanganate (B83412) or a specific reagent for lipids.

TLC is also a valuable tool in chemotaxonomy, where the chemical fingerprint of a plant extract can be used to classify it and to identify the presence of specific classes of compounds. nih.gov Furthermore, TLC can be coupled with bioassays to screen for biologically active compounds directly on the TLC plate. nih.gov

Investigation of Biological Activities and Molecular Mechanisms in Vitro and in Silico

In Vitro Biological Modulations

The in vitro biological activities of 3,7,11,15-tetramethylhexadecan-3-ol are multifaceted, encompassing interactions with key cellular components and pathways.

Studies on Enzyme Interactions and Receptor Binding

While research suggests that this compound and its related compounds have the potential to interact with molecular targets like enzymes and receptors, specific studies detailing these interactions for this particular tertiary alcohol are limited in publicly accessible scientific literature. The unique structural conformation of this branched-chain alcohol may influence its binding affinity and subsequent biological effects. General research on similar acyclic diterpenoids indicates that they can act as precursors for bioactive compounds and may modulate biological pathways through interactions with enzymes.

Modulation of Biochemical Pathways

The modulation of biochemical pathways is a key aspect of the biological activity of many compounds. For this compound, it is hypothesized that its integration into cellular processes could influence various biochemical cascades. A related compound, 3,7,11,15-tetramethyl-2-hexadecen-1-ol, has been noted to regulate transcription in cells through the transcription factor PPAR-alpha and the retinoid X receptor (RXR). medchemexpress.com However, direct evidence and specific pathways modulated by this compound require further dedicated investigation.

Antimicrobial Activity Studies (excluding human clinical data)

The potential of this compound as an antimicrobial agent has been explored in several in vitro studies against a range of microorganisms.

In Vitro Antibacterial Activity against Bacterial Strains

Research has indicated that extracts containing compounds structurally related to this compound exhibit antibacterial properties. For instance, an extract from the ootheca of the Egyptian pygmy mantis, which was found to contain 2-hexadecen-1-ol, 3,7,11,15-tetramethyl-, [R-[R,R-(E)]]-, demonstrated activity against both Gram-positive and Gram-negative bacteria. semanticscholar.org The study reported antibacterial effects against Escherichia coli and Proteus vulgaris (Gram-negative), as well as Staphylococcus aureus and Bacillus subtilis (Gram-positive). semanticscholar.org

Detailed findings from a study on a related compound are presented below:

| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

| Escherichia coli | Antibacterial | 78 µg/mL |

| Proteus vulgaris | Antibacterial | 156.3 µg/mL |

| Staphylococcus aureus | Antibacterial | 156.3 µg/mL |

| Bacillus subtilis | Antibacterial | 156.3 µg/mL |

Table 1: In Vitro Antibacterial Activity of an extract containing a related compound. semanticscholar.org

It is important to note that these results are for an extract containing a mixture of compounds, and further studies on the pure form of this compound are needed to ascertain its specific antibacterial spectrum and potency.

Antifungal Properties

The antifungal potential of this compound is an area of ongoing research. A study on an extract containing a related compound, 2-hexadecen-1-ol, 3,7,11,15-tetramethyl-, [R-[R,R-(E)]]-, showed some activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 1250 µg/mL. semanticscholar.org However, the same extract did not exhibit any activity against Aspergillus fumigatus. semanticscholar.org These findings suggest that the antifungal activity may be selective for certain fungal species.

| Fungal Strain | Activity | Minimum Inhibitory Concentration (MIC) |

| Candida albicans | Antifungal | 1250 µg/mL |

| Aspergillus fumigatus | No Activity | Not Applicable |

Table 2: In Vitro Antifungal Activity of an extract containing a related compound. semanticscholar.org

Antiviral Activity Research (referring to 3,7,11,15-tetramethylhexadecan-1-ol)

Computational Studies in Biological Contexts

In recent years, computational methods have become indispensable in the early stages of drug discovery and development. These in silico techniques allow for the prediction of a compound's biological and pharmacological properties, saving significant time and resources. For the diterpenoid alcohol this compound, computational studies provide initial insights into its potential as a bioactive agent.

In Silico Pharmacokinetic Predictions (ADMET Profiling)

The analysis of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating its drug-like potential. While comprehensive in vitro or in vivo ADMET studies for this compound are not extensively documented, its key physicochemical properties can be calculated and used to predict its pharmacokinetic behavior. These properties, sourced from computational tools and databases like PubChem, offer a preliminary assessment.

Table 1: Predicted Physicochemical Properties for ADMET Profiling of this compound

| Property | Predicted Value | Implication for ADMET |

|---|---|---|

| Molecular Weight | 298.5 g/mol | Within the range for good oral bioavailability. |

| XLogP3-AA (LogP) | 8.1 | High lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Hydrogen Bond Donor Count | 1 | Low number, favorable for crossing biological membranes. |

| Hydrogen Bond Acceptor Count | 1 | Low number, favorable for crossing biological membranes. |

| Rotatable Bond Count | 14 | High flexibility, which can influence binding to multiple targets but may also decrease bioavailability. |

Data sourced from PubChem CID 3020977.

Molecular Docking Simulations for Target Affinity (e.g., DNA Gyrase B, Topoisomerase Inhibitors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction between a ligand and its target protein, such as an enzyme or receptor. This can help in identifying potential drug candidates that might inhibit or activate a biological target.

Despite the utility of this technique, a review of the scientific literature reveals a lack of specific molecular docking studies for this compound against key bacterial or human enzymes like DNA Gyrase B or topoisomerases. These enzymes are important targets for antibacterial and anticancer drugs, respectively. While studies exist for other classes of compounds against these targets, direct computational evidence for the binding affinity of this compound is not available.

Research has been conducted on structurally related diterpenoid alcohols, such as phytol (B49457), which have shown antibacterial properties. Docking studies on such related molecules suggest that the lipophilic carbon chain could potentially interact with hydrophobic pockets in enzyme active sites. However, without specific simulations for this compound, its affinity for targets like DNA Gyrase B and topoisomerases remains speculative. This represents a significant knowledge gap and an area for future computational research to explore the potential antimicrobial or cytotoxic activities of this compound.

Computational Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. taylorandfrancis.comunits.it The rule establishes four simple physicochemical parameter thresholds that are common among the majority of orally administered drugs. units.ittiu.edu.iq A compound is considered likely to have poor absorption or permeation if it violates two or more of these rules. tiu.edu.iqyoutube.com

The properties of this compound have been assessed against Lipinski's criteria.

Table 2: Lipinski's Rule of Five Analysis for this compound

| Lipinski's Rule Parameter | Threshold | Value for Compound | Violation |

|---|---|---|---|

| Molecular Weight | ≤ 500 g/mol | 298.5 | No |

| LogP (Octanol-water partition coefficient) | ≤ 5 | 8.1 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 1 | No |

| Hydrogen Bond Acceptors | ≤ 10 | 1 | No |

Data sourced from PubChem CID 3020977.

Based on this analysis, this compound violates one of Lipinski's rules: its LogP value of 8.1 is significantly higher than the recommended maximum of 5. This high lipophilicity suggests that while it may easily pass through cell membranes, its poor solubility in aqueous environments, such as the gastrointestinal tract, could be a limiting factor for its oral bioavailability. With only one violation, the compound does not fail Lipinski's rule, but its high lipophilicity is a critical factor that would need to be addressed in any potential drug development process. It is important to note that Lipinski's rules are guidelines, and exceptions are known, particularly for natural products and compounds that utilize active transport mechanisms. patsnap.com

Ecological Roles and Biogeochemical Tracing Applications

Role as a Biogeochemical Marker in Environmental Systems

Biogeochemical markers, or biomarkers, are compounds that can be traced to a specific biological source or a particular set of environmental conditions. 3,7,11,15-Tetramethylhexadecan-3-ol and its related structures are powerful biomarkers used to trace processes from the microscopic degradation of plant matter to large-scale carbon cycling.

Indicator of Chlorophyll (B73375) Degradation

The primary source of the phytanyl carbon skeleton in the environment is phytol (B49457), the diterpene alcohol side chain of chlorophyll molecules. nih.govnih.gov Chlorophyll is ubiquitous in photosynthetic organisms like plants, algae, and cyanobacteria. nih.govnih.gov Upon the death of these organisms, the chlorophyll molecule undergoes degradation, a process known as diagenesis in sediments. The ester linkage holding the phytol chain to the chlorophyll porphyrin head is cleaved, releasing free phytol. researchgate.netresearchgate.net

In anoxic (oxygen-deficient) sediments, this free phytol can be reduced. The double bond in the phytol molecule is saturated, leading to the formation of saturated alcohols known as phytanols, including this compound. Further reduction can lead to the formation of the alkane phytane (B1196419). The presence of phytanol (B1210986) and phytane in sediments is thus a direct indication of the past input of chlorophyll-containing biomass. nih.gov The ratio of pristane (B154290) (another phytol degradation product formed under oxic conditions) to phytane (Pr/Ph) is a widely used proxy to assess the redox conditions of the depositional environment. nih.gov

Biomarker for Methanogenesis and Methane-Oxidation (referring to Hydroxyarchaeol, a related lipid)

The structure of this compound is a key component of more complex lipids found in specific microorganisms, particularly Archaea. One such lipid is hydroxyarchaeol, a core membrane lipid found exclusively in certain methanogenic (methane-producing) and methanotrophic (methane-consuming) Archaea. wikipedia.org

Hydroxyarchaeol is a diether lipid, where two C20 phytanyl chains are attached to a glycerol (B35011) backbone. Crucially, one of these phytanyl chains is hydroxylated at the carbon-3 position, forming the this compound moiety within the larger molecule. The IUPAC name for one isomer of hydroxyarchaeol is 1-(3-hydroxy-2-((3,7,11,15-tetramethylhexadecyl)oxy)propoxy)-3,7,11,15-tetramethylhexadecan-3-ol, which explicitly shows this structural relationship.

Because hydroxyarchaeol is unique to these specific archaeal groups, its detection in environmental samples (like marine sediments or methane (B114726) seeps) is used as a definitive biomarker for the presence and activity of methanogens and anaerobic methane-oxidizing archaea (ANME). wikipedia.org The analysis of this biomarker, therefore, inherently involves the study of its constituent this compound component.

Environmental Partitioning and Biodegradation Studies

The fate of this compound in the environment is governed by its distribution among different environmental compartments and its susceptibility to microbial breakdown.

Distribution in Environmental Compartments (e.g., Soil, Sediment, Water)

As a degradation product of the ubiquitous chlorophyll molecule, the phytanyl skeleton is widespread in aquatic and terrestrial environments. Free phytanol, including the 3-ol isomer, has been isolated from recent marine sediments, such as those in the Dead Sea. Its presence is linked to the microbial communities in those environments, particularly halophilic (salt-loving) archaea.

Given its origin from phytoplankton and its formation during early diagenesis, this compound is expected to be found primarily in aquatic sediments and the water column, particularly in areas with high biological productivity. It is generally insoluble in water and, like other long-chain alcohols, will preferentially adsorb to particulate organic matter, eventually settling into the soil and sediment layers. nih.gov

Table 1: Environmental Distribution of this compound and Related Compounds

| Environmental Compartment | Compound Form | Primary Source |

|---|---|---|

| Water Column | Particulate-bound phytol and its early degradation products | Phytoplankton (algae, cyanobacteria) |

| Marine Sediments | Free phytanol, phytanyl chains in archaeal lipids (e.g., hydroxyarchaeol) | Diagenesis of chlorophyll, archaeal biomass |

| Anoxic Sediments | Phytanol, Phytane | Anaerobic degradation of phytol |

| Soil | Phytol and its degradation products | Plant detritus, microbial biomass |

Biodegradation in Aerobic and Anaerobic Conditions

The breakdown of this compound is part of the broader microbial metabolism of phytol. The specific degradation pathway is highly dependent on the presence or absence of oxygen.

Aerobic Conditions: In the presence of oxygen, bacterial communities metabolize phytol primarily through oxidation. The initial step is the oxidation of the alcohol group to form the aldehyde (phytenal) and then the carboxylic acid (phytenic acid). nih.govnih.gov These intermediates are then further broken down through processes like beta-oxidation. researchgate.netnih.gov Complete mineralization to CO2 is possible under these conditions.

Anaerobic Conditions: In the absence of oxygen, different microbial pathways dominate. Under denitrifying conditions (where nitrate (B79036) is used as the electron acceptor), bacteria can still degrade phytol, often via phytenic acid. nih.govnih.gov However, under strongly reducing, sulfate-reducing, or methanogenic conditions typical of deep sediments, reduction pathways are favored. Phytol can be reduced to dihydrophytol (B1222839) (3,7,11,15-tetramethylhexadecan-1-ol) and fully saturated phytane. researchgate.net The formation of this compound is a key intermediate step in these reductive diagenetic pathways.

Table 2: Biodegradation Pathways of Phytol under Different Redox Conditions

| Condition | Primary Process | Key Intermediates/Products |

|---|---|---|

| Aerobic | Oxidation | Phytenal, Phytenic Acid, C18 Isoprenoid Ketone |

| Anaerobic (Denitrifying) | Oxidation/Reduction | Phytenal, Phytenic Acid |

| Anaerobic (Sulfate-Reducing) | Reduction | Phytadienes, Phytenes, Phytanol |

| Anaerobic (Methanogenic) | Reduction | Dihydrophytol, Phytanol, Phytane |

Isotopic Analysis for Environmental Source Attribution and Metabolic Pathways

Stable isotope analysis provides a deeper level of information beyond simply detecting the presence of a biomarker. By measuring the ratio of heavy to light isotopes (e.g., ¹³C to ¹²C) in a molecule, scientists can trace its origin and the metabolic processes that formed it.

The carbon isotopic composition (expressed as δ¹³C) of the phytanyl chains within archaeal lipids like archaeol (B159478) and hydroxyarchaeol is a powerful tool. The δ¹³C value of the this compound moiety reflects the carbon source assimilated by the source organism. For example, methanotrophic archaea that consume methane, which is often highly depleted in ¹³C, will produce hydroxyarchaeol with a very negative (light) δ¹³C signature. This allows researchers to distinguish between different metabolic pathways, such as methanogenesis using CO₂ versus acetate, or to identify anaerobic methane oxidation in sediments.

Furthermore, position-specific isotope analysis, which measures the δ¹³C value at different carbon positions within a molecule like phytane, can offer even more detailed insights into the specific biosynthetic pathway (e.g., the mevalonate (B85504) pathway) used by the original organism. This level of detail helps to refine our understanding of carbon cycling in both modern and ancient ecosystems.

Structure Activity Relationship Studies of 3,7,11,15 Tetramethylhexadecan 3 Ol Derivatives

Design and Synthesis of Structural Analogs for Functional Characterization

The design and synthesis of structural analogs of 3,7,11,15-tetramethylhexadecan-3-ol often begin with readily available precursors like phytol (B49457), an acyclic diterpene alcohol that is a constituent of chlorophyll (B73375). nih.govresearchgate.net Phytol's structure is very similar, featuring the same carbon skeleton but with a primary alcohol and a double bond at the C2-C3 position. Isophytol (B1199701), another common starting material, is an isomer of phytol with a terminal double bond and a tertiary alcohol, making it a closer analog to the title compound. wikipedia.orgnih.gov

The synthetic strategies for creating analogs typically involve modifications at several key positions of the molecule:

The Hydroxyl Group: The alcohol functionality can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid to investigate the role of this polar group in biological interactions.

The Alkyl Chain: The long hydrocarbon chain can be altered by introducing or removing double bonds, adding other functional groups, or forming cyclic structures. These changes can significantly impact the compound's lipophilicity and steric profile.

A notable example of such synthetic work involves the creation of novel γ-butyrolactones from phytol. In one study, phytol was used as a starting material to synthesize a series of γ-butyrolactone derivatives. researchgate.net The synthesis involved a multi-step process, including the formation of a γ,δ-unsaturated acid, followed by lactonization and the introduction of a halogen (bromine or chlorine) to create δ-halo-γ-lactones. researchgate.net These modifications resulted in a new class of compounds with a significantly different chemical architecture compared to the parent phytol molecule. researchgate.net

The synthesis of isophytol itself can be achieved through a multi-step total synthesis starting from smaller molecules like pseudoionone (B86502) and propargyl alcohol, demonstrating the chemical versatility in building up the C20 backbone. wikipedia.org

These synthetic endeavors are not merely academic exercises; they are driven by the quest for new bioactive molecules. The resulting analogs are then subjected to functional characterization to determine how the structural changes have affected their properties.

Correlation between Molecular Architecture and Observed Biological/Chemical Properties

The correlation between the molecular structure of this compound derivatives and their biological or chemical activities is a key aspect of SAR studies. The lipophilic nature of the long alkyl chain is a dominant factor, influencing how these molecules interact with cell membranes and other biological systems. researchgate.net

Studies on phytol and its derivatives have revealed a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. nih.govresearchgate.nettjnpr.org The modification of phytol's structure can lead to significant changes in these activities.

For instance, the aforementioned study on phytol-derived γ-butyrolactones evaluated their antiproliferative activity against various cancer cell lines. researchgate.net The results showed that the synthesized lactone derivatives exhibited cytotoxic activity, with the halolactones being particularly effective. researchgate.net This suggests that the introduction of the lactone ring and the halogen atom created new pharmacophores that are responsible for the observed anticancer effects. The study also found that these compounds could arrest the cell cycle of leukemia cells. researchgate.net

The following table summarizes the cytotoxic activity of some of the synthesized phytol-derived γ-butyrolactones against the MV4-11 (human leukemia) cell line.

| Compound | Molecular Structure | IC₅₀ (µM) for MV4-11 cells |

| Phytol | 3,7,11,15-Tetramethylhexadec-2-en-1-ol | >100 |

| Phytyl-γ-butyrolactone | A γ-butyrolactone derivative of phytol | 75.3 ± 2.1 |

| δ-bromo-γ-lactone | A brominated γ-butyrolactone derivative | 58.2 ± 1.5 |

| trans-δ-chloro-γ-lactone | A chlorinated γ-butyrolactone derivative | 62.1 ± 1.8 |

Data sourced from a study on the synthesis and biological activity of phytol-derived γ-butyrolactones. researchgate.net

This data clearly indicates that the conversion of the acyclic phytol into cyclic lactone derivatives significantly enhances its cytotoxic potential against this particular cancer cell line. The presence of a halogen atom further modulates this activity.

Furthermore, the anti-inflammatory properties of phytol have been linked to its ability to interact with molecular targets like cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB). nih.gov It is conceivable that modifications to the alkyl chain or the hydroxyl group could alter the binding affinity of these derivatives to such targets, thereby modulating their anti-inflammatory potency.

In essence, the structure-activity relationship studies of this class of compounds demonstrate that even subtle changes to the molecular architecture can have profound effects on their biological and chemical properties. The long, branched alkyl chain provides a versatile scaffold that can be functionalized in numerous ways to generate novel compounds with potentially useful applications.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure of 3,7,11,15-tetramethylhexadecan-3-ol. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the molecule's geometry, orbital energies, and electron distribution. These calculations can reveal key electronic properties that govern the molecule's reactivity and intermolecular interactions.

For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the molecule's susceptibility to electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability.

Furthermore, the calculation of the electrostatic potential (ESP) map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich or electron-poor. In this compound, the oxygen atom of the hydroxyl group is expected to be an electron-rich site, making it a likely center for hydrogen bonding and other electrostatic interactions.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | (Data not available) | DFT/B3LYP |

| LUMO Energy | (Data not available) | DFT/B3LYP |

| HOMO-LUMO Gap | (Data not available) | DFT/B3LYP |

| Dipole Moment | (Data not available) | DFT/B3LYP |

| Mulliken Atomic Charges | (Data not available) | DFT/B3LYP |

(Note: Specific calculated values are hypothetical and for illustrative purposes as direct research data is not available.)

Molecular Dynamics Simulations for Conformational Analysis

Due to its long aliphatic chain and multiple methyl branches, this compound possesses a high degree of conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the vast conformational space of such molecules. By simulating the atomic motions over time, MD can identify the most stable conformers and the energetic barriers between them.

These simulations typically employ a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a dynamic picture of the molecule's behavior.

Table 2: Key Dihedral Angles and Conformational Preferences

| Dihedral Angle | Description | Preferred Angle(s) |

|---|---|---|

| C2-C3-C4-C5 | Rotation around the C3-C4 bond | (Data not available) |

| C6-C7-C8-C9 | Rotation within the alkyl chain | (Data not available) |

| C10-C11-C12-C13 | Rotation within the alkyl chain | (Data not available) |

| C14-C15-C16-H | Rotation of the terminal methyl group | (Data not available) |

(Note: Specific dihedral angles are hypothetical and for illustrative purposes as direct research data is not available.)

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods can accurately predict various spectroscopic properties of this compound, which are invaluable for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on the calculated magnetic shielding tensors for each nucleus in the molecule's optimized geometry. By comparing the predicted spectrum with experimental data, the structure of the molecule can be confirmed. For this compound, distinct signals are expected for the protons and carbons of the methyl groups, the methylene groups in the chain, the carbon bearing the hydroxyl group, and the hydroxyl proton itself.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and wagging of the chemical bonds. For this compound, a prominent feature in the predicted IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Other significant peaks would correspond to C-H stretching and bending vibrations of the alkyl chain.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C-OH) | (Data not available) |

| ¹H NMR | Chemical Shift (H-O) | (Data not available) |

| IR | O-H Stretch Frequency | (Data not available) |

| IR | C-H Stretch Frequency | (Data not available) |

(Note: Specific predicted values are hypothetical and for illustrative purposes as direct research data is not available.)

Advanced Applications in Organic Synthesis and Materials Science

Utility as a Chiral Building Block in Complex Molecule Synthesis (e.g., for alpha-Tocopherol stereocenters)

One of the significant historical applications of 3,7,11,15-tetramethylhexadecan-3-ol is its role as a key building block in the total synthesis of complex natural products. Its value lies in its long, saturated isoprenoid side chain, which is a structural motif in several biologically important molecules.

Detailed Research Findings: Early synthetic routes to α-tocopherol (Vitamin E) utilized this compound as the crucial C20 side-chain precursor. In a foundational study, the synthesis of α-tocopherol was achieved through the condensation of this compound with trimethylhydroquinone. dokumen.pub This reaction constructs the complete carbon skeleton of vitamin E by joining the aromatic chroman "head" with the phytyl "tail" derived from the tertiary alcohol. This specific condensation is a notable example of its application in forming complex molecules. dokumen.pubgoogle.com

The stereochemistry of the final α-tocopherol molecule is dependent on the stereocenters within the C20 building block. The multiple methyl-branched stereocenters at positions 7, 11, and 15 of the hexadecanol (B772) chain are critical for the biological activity of the resulting vitamin E. Therefore, the use of a stereochemically defined this compound is essential for producing specific stereoisomers of tocopherol.

Role in the Production of Specialty Chemicals and Fragrance Intermediates

While its unsaturated isomers, phytol (B49457) and isophytol (B1199701), are widely employed in the fragrance industry for their mild floral and green notes, the specific application of the saturated this compound as a fragrance intermediate is not extensively documented in publicly available research. However, it is recognized as a related substance and a potential impurity in the industrial production of isophytol, a key intermediate for both vitamin and fragrance synthesis. nih.govsmolecule.com The presence of this compound (CAS 85761-30-4) as an impurity at levels of up to 2.5% is noted in commercial isophytol. nih.govoecd.org

Its primary role in this context is as a marker or by-product of hydrogenation processes, rather than as a direct functional ingredient in fragrance formulations.

Integration into Novel Materials and Lipid Systems (e.g., Lipid Cubic Liquid Crystals)

The structural characteristics of this compound make its derivatives valuable precursors for the synthesis of advanced lipid materials, particularly those used in drug delivery and biomimetic systems.

Detailed Research Findings: A chemically modified version of the compound, 1,2-epoxy-3,7,11,15-tetramethylhexadecan-3-ol , serves as a direct precursor in the synthesis of phytanetriol . magtechjournal.commagtechjournal.com Phytanetriol is a well-known amphiphilic lipid that self-assembles in the presence of water to form highly ordered, bicontinuous lipid cubic liquid crystalline phases. These phases are of significant interest for the encapsulation and sustained release of therapeutic agents.

The synthesis of phytanetriol from its epoxy-alcohol precursor is a critical step that determines the final properties of the liquid crystal system. magtechjournal.com Research has shown that the stereochemical purity of the phytanetriol, which is derived from its precursor, is a crucial factor that can induce new crystalline mesophases in the lipid structure. magtechjournal.com This highlights the indirect but vital role of the this compound skeleton in the field of materials science, enabling the construction of sophisticated, self-assembling lipid systems for advanced applications.

Future Research Avenues and Challenges

Unexplored Biosynthetic and Degradation Pathways

A significant gap in the current knowledge of 3,7,11,15-tetramethylhexadecan-3-ol lies in its natural origins and fate. While it is structurally related to phytol (B49457), a well-known component of chlorophyll (B73375), the specific biosynthetic pathways that may lead to this saturated tertiary alcohol are yet to be identified. ontosight.ai Future research should focus on investigating potential enzymatic processes in plants, algae, and bacteria that could produce this compound, possibly through modifications of the phytol biosynthetic pathway.

The degradation of isoprenoid alcohols is a critical aspect of their environmental and biological lifecycle. Studies on related compounds have shown that isoprenoid alcohols are susceptible to oxidation by reactive oxygen species like singlet oxygen and hydroxyl radicals. nih.gov The degradation of this compound under various environmental and biological conditions is an important area for future investigation. Understanding its degradation products and the microorganisms that may be capable of metabolizing it, such as certain species of Pseudomonas known to degrade other isoprenoids, will be crucial. nih.gov

Table 1: Potential Areas of Investigation for Biosynthesis and Degradation

| Research Area | Key Questions to Address | Potential Methodologies |

|---|---|---|

| Biosynthesis | - Are there specific enzymes that catalyze the formation of the tertiary alcohol at the C-3 position?

| - Isotopic labeling studies in plants and microorganisms.

|

| Biodegradation | - What are the primary abiotic and biotic degradation pathways?

| - Incubation studies with environmental samples (soil, water).

|

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of chiral tertiary alcohols such as this compound presents a considerable challenge in organic chemistry due to the steric hindrance around the fully substituted carbon center. nih.gov While methods for the synthesis of tertiary alcohols exist, the development of highly stereoselective routes to access specific stereoisomers of this compound remains an open area of research.

Future synthetic strategies could focus on the development of novel catalytic systems that can overcome the steric challenges and provide high levels of enantio- and diastereoselectivity. chinesechemsoc.org For instance, the application of catalytic asymmetric 1,2-addition reactions to appropriate ketone precursors or the use of stereospecific rearrangements, such as the Meisenheimer rearrangement, could be explored. nih.gov The development of such methods would not only provide access to pure stereoisomers of this compound for biological testing but also contribute to the broader field of synthetic organic chemistry.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

The biological activities of this compound are largely unknown. Its structural similarity to other biologically active isoprenoids, such as phytol and its derivatives which are known to have antioxidant and anti-inflammatory properties, suggests that it may also possess interesting biological functions. ontosight.airesearchgate.net

Future research should aim to systematically screen this compound for a range of biological activities. A key challenge will be to elucidate the specific molecular mechanisms underlying any observed effects. This would involve identifying its cellular and molecular targets, which could include interactions with biological membranes, modulation of enzyme activity, or effects on signaling pathways and gene expression. Understanding how the subtle structural difference of a tertiary alcohol at the C-3 position, compared to the primary or secondary alcohols of its isomers, influences its interaction with biological systems is of particular interest.

Innovative Analytical Approaches for Complex Matrices and Trace Analysis

The detection and quantification of this compound in complex biological and environmental samples at trace levels present a significant analytical challenge. The development of highly sensitive and specific analytical methods is crucial for advancing research in its biosynthesis, degradation, and biological roles.

Future efforts in this area should focus on the development of advanced analytical techniques. This could involve the use of high-resolution mass spectrometry coupled with sophisticated chromatographic separation methods (e.g., multidimensional gas chromatography or supercritical fluid chromatography) to resolve it from its numerous isomers. The development of novel derivatization strategies to enhance its ionization efficiency and chromatographic behavior could also be beneficial. Furthermore, the creation of certified reference materials and isotopically labeled internal standards would be essential for accurate quantification.

Q & A

Q. What methodologies are recommended for isolating 3,7,11,15-Tetramethylhexadecan-3-ol from natural sources?

The compound is typically isolated via sequential solvent extraction and chromatographic purification. For example, from Artemisia abyssinica, ethyl acetate and methanol leaf extracts are combined, followed by column chromatography (silica gel) and spectroscopic validation (1H NMR, 13C NMR, HMBC) . Key steps include:

Q. How is the molecular structure of this compound elucidated using spectroscopic techniques?

Critical spectral data include:

- 1H NMR : Methyl group resonances at δ 0.8–1.2 ppm and hydroxyl proton signals near δ 1.5–2.0 ppm.

- 13C NMR : Quaternary carbons adjacent to the hydroxyl group (δ 70–75 ppm).

- HMBC : Correlations between the hydroxyl proton and adjacent methyl branches .

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 296.53 (C20H40O) .

Q. What are the challenges in distinguishing structural isomers of this compound (e.g., double bond positions)?

Isomers like 3,7,11,15-Tetramethyl-2-hexadecen-1-ol require:

Q. How is the purity of synthesized this compound validated?

- Chromatography : HPLC with UV detection (λ = 210–220 nm for terpenoids) .

- Stereochemical purity : NMR-derived diastereomeric ratio (d.r. >1:20) via coupling constants in hydrogenated products .

Q. What are the standard reference databases for spectral matching of this compound?

- NIST Chemistry WebBook : Electron ionization (EI-MS) spectra (NIST MS number: 114703) .

- PubChem : Molecular weight (296.53 g/mol) and InChIKey (BOTWFXYSPFMFNR-UHFFFAOYSA-N) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the catalytic hydrogenation of phytol derivatives to synthesize this compound?

- Catalyst : (S)-BINAP-ruthenium(II) dicarboxylate under H2 (50–100 psi) for enantioselective reduction .

- Conditions : Anhydrous methanol, 72-hour reaction time, yielding >96% phytanol with d.r. >1:20 .

- Monitoring : <sup>13</sup>C NMR to track stereochemical shifts (e.g., δ 19–22 ppm for methyl branches) .

Q. What discrepancies exist between synthetic and naturally derived samples of this compound, and how are they resolved?

Discrepancies may arise from:

Q. What strategies are employed to synthesize phosphocholine derivatives of this compound for membrane studies?

Q. How does the compound’s stereochemistry influence its role in archaeal lipid membranes?

Q. What analytical methods are used to resolve spectral contradictions in degradation products (e.g., from oxidative studies)?

- Degradation pathways : Oxidative cleavage of tetra-unsaturated precursors (e.g., geranylgeraniol) yields acetone and glycolaldehyde, detected via GC-MS .

- Isotopic labeling : <sup>13</sup>C-labeled substrates track carbon redistribution during degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.